molecular formula C10H17N3O B12826691 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide

2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide

Cat. No.: B12826691
M. Wt: 195.26 g/mol
InChI Key: ORVDIYFYEXKZJA-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is a chemical compound that features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing a sustainable and efficient method for producing 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the diazepane ring .

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide exerts its effects involves interactions with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, influencing biological pathways. For example, similar compounds have been shown to inhibit specific kinases, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is unique due to its specific structural features, such as the prop-2-ynyl group and the diazepane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C10H17N3O/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13/h1,11H,3-9H2,(H,12,14)

InChI Key

ORVDIYFYEXKZJA-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CN1CCCNCC1

Origin of Product

United States

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